(Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Overview
Description
(Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a fluorophenyl group, a thioxo group, and a trimethoxybenzylidene moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
- 3-fluorobenzaldehyde
- 3,4,5-trimethoxybenzaldehyde
- Thiazolidinone precursor
- Catalysts such as piperidine or pyridine
- Solvents like ethanol or methanol
The reaction is usually carried out under reflux conditions, with the temperature maintained between 60-80°C for several hours to ensure complete condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
- Substitution : The fluorophenyl group can undergo nucleophilic substitution reactions.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Nucleophiles : Ammonia, amines, thiols
- Sulfoxides and sulfones from oxidation reactions
- Alcohols from reduction reactions
- Substituted derivatives from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for drug development. Research studies have investigated its efficacy against various bacterial strains and cancer cell lines, highlighting its potential as a lead compound for new drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds:
- (Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- (Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- (Z)-3-(3-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Uniqueness: The presence of the fluorophenyl group in (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSLCIFTOKUKX-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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